2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
This compound, with the systematic name 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, features a pyrazole core substituted with a 2-methoxyphenoxy group at position 4, a methyl group at position 5, and a prenyloxy (2-methylprop-2-en-1-yl) moiety at position 5 of the phenolic ring (Figure 1). Its SMILES string is COC1=CC=CC=C1OC2=C(NN=C2C)C3=C(C=CC(=C3)OC(C)(C)C)O, and its InChI Key is VYVWZHZJZQKQFI-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-15-9-10-16(17(24)11-15)20-21(14(3)22-23-20)27-19-8-6-5-7-18(19)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGTSUZRAYWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a pyrazole derivative that has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol , with a molecular formula of . Its structure includes a pyrazole ring, methoxyphenoxy groups, and a phenolic moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Receptor Modulation : It may also modulate the activity of cellular receptors, thereby influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of phenolic groups enhances its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in cells .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines:
- Breast Cancer : In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that improves cytotoxicity .
- Mechanisms : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with specific kinases involved in tumor growth has been documented, indicating a potential for targeted cancer therapies .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties through several mechanisms:
- COX Inhibition : As mentioned, it inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation .
- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models.
Study 1: Antitumor Efficacy
A study investigated the effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and enhanced apoptosis when combined with doxorubicin. The combination index method confirmed a synergistic effect, suggesting potential for clinical application in resistant breast cancer subtypes .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory models, the compound demonstrated significant inhibition of LPS-induced inflammation in RAW 264.7 macrophages. The study measured cytokine levels before and after treatment with the compound, showing a marked decrease in IL-6 and TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-Methyl-1H-Pyrazol-5-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol)
- Structural Differences: PPMP substitutes the 2-methoxyphenoxy group with a 3,4-dimethoxyphenyl moiety at position 4 of the pyrazole ring.
- Biological Activity: PPMP is a tubulin-depolymerizing agent (TDA) that induces G2/M arrest and apoptosis in esophageal cancer cells.
- Mechanistic Insight: The 3,4-dimethoxy substitution on the phenyl ring enhances tubulin-binding affinity compared to mono-methoxy derivatives.
2-[4-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-3-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol
- Structural Differences: Replaces the 2-methoxyphenoxy group with a 4-chlorophenyl substituent.
- Molecular Weight : 354.83 g/mol (C20H19ClN2O2).
- Activity : While biological data are unavailable, the chloro substituent may enhance lipophilicity and membrane permeability compared to methoxy groups .
5-Methoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol
- Structural Differences : Lacks the prenyloxy group and features a 4-methoxyphenyl substituent.
- Synthesis : Prepared via condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine .
- Activity : Exhibits anti-inflammatory and anti-rheumatic properties, likely mediated by COX-2 inhibition .
2-[4-(2-Bromophenoxy)-1H-Pyrazol-5-yl]-5-[(2-Chloro-4-Fluorophenyl)Methoxy]Phenol
- Structural Differences: Substitutes the 2-methoxyphenoxy group with 2-bromophenoxy and replaces the prenyloxy with a 2-chloro-4-fluorobenzyloxy group.
- Activity : Bromine and halogenated benzyl groups may improve metabolic stability but reduce solubility .
Comparative Analysis Table
Key Research Findings
Substituent Position Matters: The 3,4-dimethoxy configuration in PPMP significantly enhances tubulin-binding activity compared to mono-methoxy derivatives like the target compound .
Prenyloxy Group Role : The prenyloxy moiety in the target compound and PPMP may improve membrane permeability but could also increase metabolic instability .
Halogen vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
